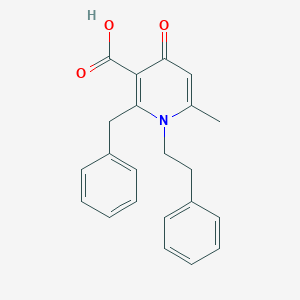![molecular formula C11H13N3O3S B5567490 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide typically involves the following steps:
Acylation: The process begins with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in the presence of sulfuric acid to form 2-methyl-5-phenyloxazole.
Sulfochlorination: The resulting oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic route to improve yield and reduce waste. This can include combining cyclization and sulfochlorination steps to minimize the number of stages and the amount of acidic waste produced .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases, including glaucoma and epilepsy.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of human carbonic anhydrase II, which is involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamoxole: Another sulfonamide derivative with similar antimicrobial properties.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety
Uniqueness
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-9-3-5-10(6-4-9)18(12,15)16/h3-6H,1-2H3,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPQIXHPVCCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5567418.png)
![1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one](/img/structure/B5567427.png)
![1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE](/img/structure/B5567431.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)


![(1S,5R)-3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)
![Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)
